molecular formula C15H16BNO2 B2355153 (2-(Indolin-1-ylmethyl)phenyl)boronic acid CAS No. 1312802-61-1

(2-(Indolin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B2355153
CAS No.: 1312802-61-1
M. Wt: 253.11
InChI Key: KBUHZYQHNPZPHS-UHFFFAOYSA-N
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Description

(2-(Indolin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an indolin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Indolin-1-ylmethyl)phenyl)boronic acid typically involves the reaction of indoline with a suitable boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-(Indolin-1-ylmethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(Indolin-1-ylmethyl)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The indolin-1-ylmethyl group enhances the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Indole-3-boronic acid
  • (2-Phenyl)boronic acid

Uniqueness

(2-(Indolin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of the indolin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it more effective in various applications compared to simpler boronic acids .

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO2/c18-16(19)14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8,18-19H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUHZYQHNPZPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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